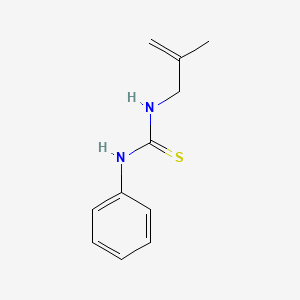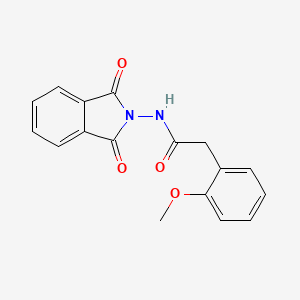
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide, also known as ISO-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the cytokine-inducible isoform of the enzyme heme oxygenase-1 (HO-1), which is known to play a crucial role in the development and progression of various cancers.
作用機序
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide involves the inhibition of heme oxygenase-1 (HO-1), which is an enzyme that plays a crucial role in the development and progression of various cancers. HO-1 is known to promote the survival and proliferation of cancer cells by protecting them from oxidative stress and apoptosis. By inhibiting HO-1, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide induces oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One of the major advantages of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide is its specificity towards HO-1, which makes it a potential target for cancer therapy. However, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2), which may limit its use in cancer therapy. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has poor solubility in water, which may limit its use in in vivo experiments.
将来の方向性
There are several future directions for the research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of HO-1. Another direction is the investigation of the use of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the use of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide in animal models of cancer could provide valuable information about its potential use in cancer therapy.
合成法
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phthalic anhydride in the presence of a catalyst to form the desired N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide compound. The overall yield of this process is around 50%.
科学的研究の応用
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-9-5-2-6-11(14)10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAULGRPFRBHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

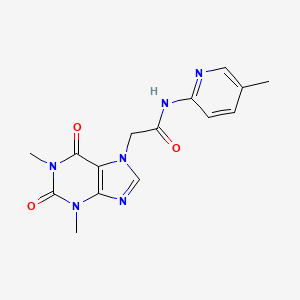
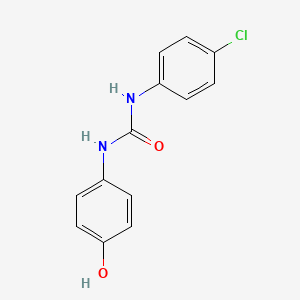
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
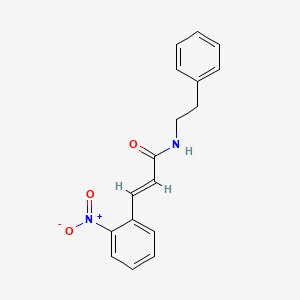

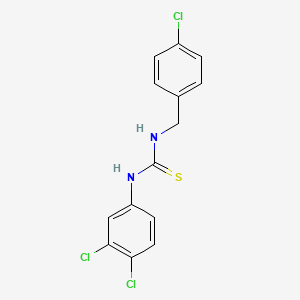
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
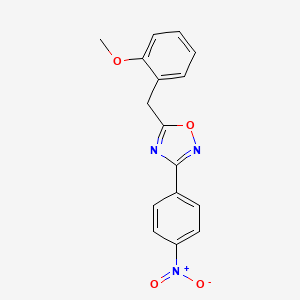

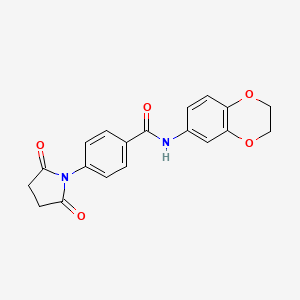
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)

